molecular formula C17H12F3N3O2S B2382056 2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole CAS No. 2380187-65-3

2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2382056
CAS No.: 2380187-65-3
M. Wt: 379.36
InChI Key: FMPBMMLGBWLGOM-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic heterocyclic compound that is used in a wide variety of synthetic and natural products . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole is a privileged bicyclic heterocyclic moiety. The molecular weights of benzothiazole derivatives are usually less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, new analogues of benzothiazole can be synthesized by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their structure. For example, some benzothiazole derivatives are white solids .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the target they interact with. Some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Benzothiazole derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanism of action, and evaluating their potential as therapeutic agents .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)14-7-10(5-6-21-14)25-11-8-23(9-11)16(24)15-22-12-3-1-2-4-13(12)26-15/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPBMMLGBWLGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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